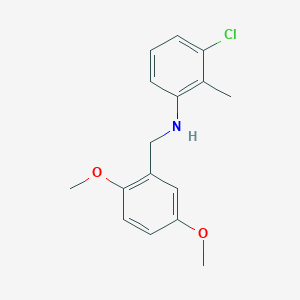![molecular formula C19H18ClN3O3S B5713698 1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC is a piperidine-based compound that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of CSPC is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CSPC has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. CSPC has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, CSPC has been shown to have anticonvulsant activity by modulating the activity of certain ion channels in the brain.
Advantages and Limitations for Lab Experiments
CSPC has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using different methods. CSPC has also been shown to have low toxicity, making it a suitable candidate for further investigation. However, CSPC has some limitations, including its limited solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the investigation of CSPC. One potential direction is to investigate its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Another direction is to investigate its potential use as an anticancer agent by further exploring its mechanism of action. Moreover, the investigation of the structure-activity relationship of CSPC can provide insights into the design of new compounds with improved pharmacological properties.
Conclusion
In conclusion, CSPC is a piperidine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CSPC can be synthesized using different methods, and it has been investigated for its potential use as an anticancer, anti-inflammatory, and anticonvulsant agent. CSPC has several advantages for use in lab experiments, including its stability and low toxicity. However, further investigation is needed to fully understand the mechanism of action of CSPC and its potential applications in various fields.
Synthesis Methods
CSPC can be synthesized using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidine in the presence of a base. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-cyanophenylpiperidinecarboxylic acid in the presence of a coupling agent. The yield of CSPC depends on the synthesis method used and the reaction conditions.
Scientific Research Applications
CSPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CSPC has been reported to exhibit anticancer, anti-inflammatory, and anticonvulsant activities. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c20-16-5-7-17(8-6-16)27(25,26)23-11-9-14(10-12-23)19(24)22-18-4-2-1-3-15(18)13-21/h1-8,14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSAPNZXDWVANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(2-cyanophenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)